(1-methyl-1H-1,2,3-triazol-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
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Description
(1-methyl-1H-1,2,3-triazol-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C16H21N7O and its molecular weight is 327.392. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as (1-methyl-1H-1,2,3-triazol-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone, primarily targets carbonic anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
The compound interacts with its target through hydrogen bonding and hydrophobic interactions . The triazole nitrogen and the dioxyaryl substituted aryl group of the compound form these interactions with the active site residues of the carbonic anhydrase-II enzyme . This interaction inhibits the enzyme’s activity, leading to changes in the pH balance within the body.
Biochemical Pathways
The compound affects the carbonic anhydrase pathway . By inhibiting the carbonic anhydrase-II enzyme, it disrupts the conversion of carbon dioxide and water into bicarbonate and protons. This disruption can lead to a decrease in the production of stomach acid, making it potentially useful for treating conditions like ulcers or acid reflux.
Result of Action
The primary molecular effect of the compound’s action is the inhibition of the carbonic anhydrase-II enzyme . This inhibition disrupts the normal pH balance within the body at a cellular level. The compound has shown moderate inhibition potential against the carbonic anhydrase-II enzyme .
Biochemical Analysis
Biochemical Properties
It is known that triazole compounds, which include the 1H-1,2,3-triazole moiety present in this compound, can interact with a variety of enzymes and receptors, showing versatile biological activities
Cellular Effects
Triazole compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Triazole compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
(1-methyltriazol-4-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O/c1-21-11-14(18-20-21)16(24)23-8-6-22(7-9-23)15-10-12-4-2-3-5-13(12)17-19-15/h10-11H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMNQIKJJKPWRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.